3-(2-Bromophenyl)pentanedioic acid
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Description
“3-(2-Bromophenyl)pentanedioic acid” is a chemical compound . It is a derivative of pentanedioic acid, also known as glutaric acid, with a bromophenyl group attached to the third carbon atom .
Molecular Structure Analysis
The molecular structure of “3-(2-Bromophenyl)pentanedioic acid” is characterized by a bromophenyl group attached to a pentanedioic acid. The exact structure can be represented by the InChI code: 1S/C11H11BrO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) .Scientific Research Applications
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- Application : Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Method : The reaction involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
- Results : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
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Protodeboronation of Pinacol Boronic Esters
- Application : Protodeboronation of pinacol boronic esters is a valuable building block in organic synthesis .
- Method : This process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
properties
IUPAC Name |
3-(2-bromophenyl)pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIDNIAPUGGGFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735716 |
Source
|
Record name | 3-(2-Bromophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)pentanedioic acid | |
CAS RN |
104115-67-5 |
Source
|
Record name | 3-(2-Bromophenyl)pentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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